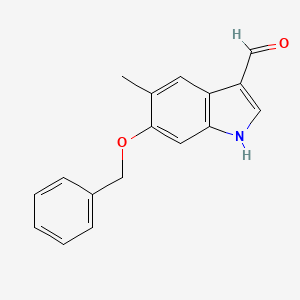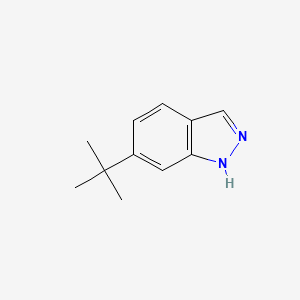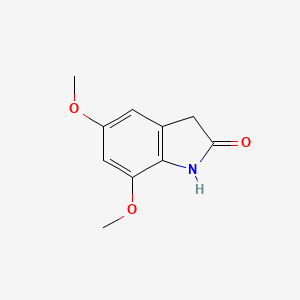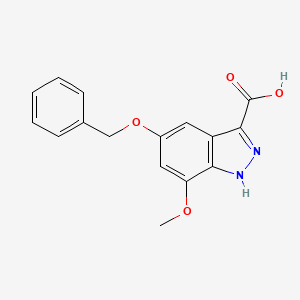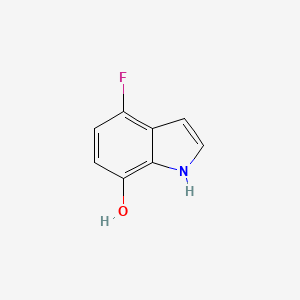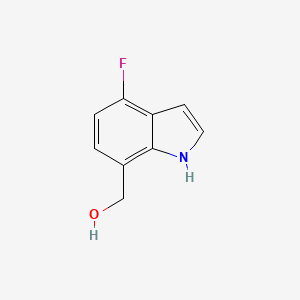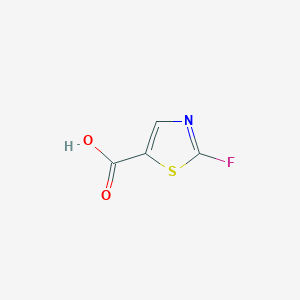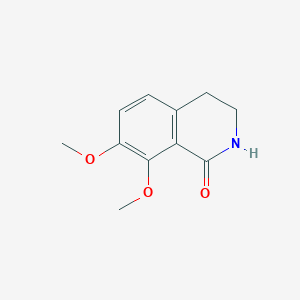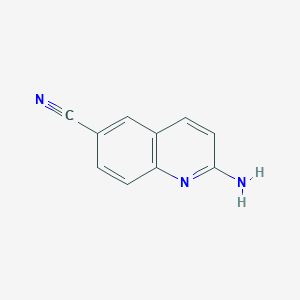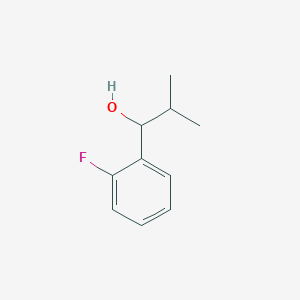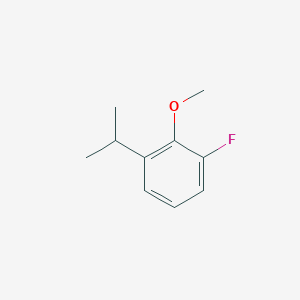
1-fluoro-2-methoxy-3-(propan-2-yl)benzene
Descripción general
Descripción
1-Fluoro-2-methoxy-3-(propan-2-yl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and an isopropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorobenzene derivative. For instance, starting with 1-fluoro-2-nitrobenzene, the nitro group can be reduced to an amine, followed by diazotization and subsequent methoxylation to introduce the methoxy group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effects of the methoxy group.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, such as the use of strong bases or nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation are commonly used.
Nucleophilic Aromatic Substitution: Strong bases like sodium methoxide or potassium tert-butoxide are used to facilitate the substitution of the fluorine atom.
Major Products:
Nitration: 1-Fluoro-2-methoxy-3-(propan-2-yl)-4-nitrobenzene
Sulfonation: 1-Fluoro-2-methoxy-3-(propan-2-yl)-4-sulfonic acid
Halogenation: 1-Fluoro-2-methoxy-3-(propan-2-yl)-4-bromobenzene
Aplicaciones Científicas De Investigación
1-Fluoro-2-methoxy-3-(propan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the design and synthesis of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug candidates, especially those targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution. The fluorine atom, on the other hand, can be displaced by nucleophiles in nucleophilic aromatic substitution reactions. These interactions are governed by the electronic effects of the substituents on the benzene ring.
Comparación Con Compuestos Similares
1-Fluoro-2-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Fluoro-3-(propan-2-yl)benzene: Lacks the methoxy group, resulting in different electronic properties and reactivity.
2-Fluoro-4-methoxy-1-(propan-2-yl)benzene:
Uniqueness: 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties.
Propiedades
IUPAC Name |
1-fluoro-2-methoxy-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZCGPULRBMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3215788.png)
